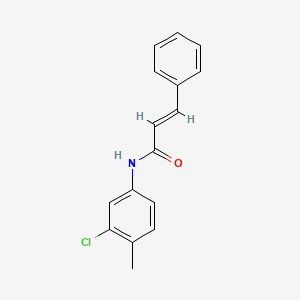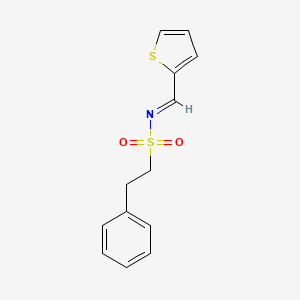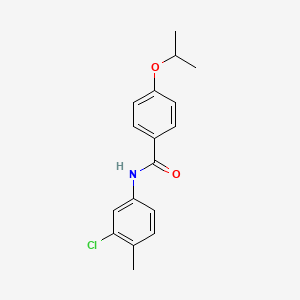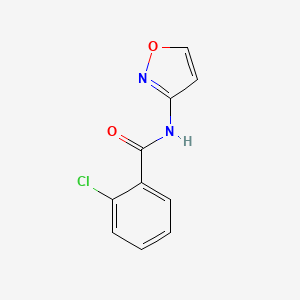![molecular formula C21H25NO2 B5782386 N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide, also known as CPP-115, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysfunction has been implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and depression. In
Mécanisme D'action
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. This compound has also been shown to increase the levels of GABA in the amygdala, which can reduce anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. This compound has also been shown to increase the levels of GABA in the amygdala, which can reduce anxiety and depression. This compound has been found to have a low toxicity profile and does not produce significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, which makes it an ideal candidate for studying the effects of GABA on neuronal activity. This compound has also been found to have a low toxicity profile and does not produce significant side effects. However, one limitation of this compound is that it has a short half-life in the body, which requires frequent dosing.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide. One direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to develop more potent and selective inhibitors of GABA transaminase that can be used in clinical settings. Additionally, more research is needed to understand the long-term effects of this compound on neuronal activity and behavior.
Conclusion:
This compound is a small molecule drug that has shown promise for its potential therapeutic applications in several neurological and psychiatric disorders. Its ability to inhibit GABA transaminase and increase the levels of GABA in the brain makes it an ideal candidate for studying the effects of GABA on neuronal activity. This compound has a low toxicity profile and does not produce significant side effects, which makes it a safe drug for lab experiments. Further research is needed to explore its potential use in the treatment of other disorders and to develop more potent and selective inhibitors of GABA transaminase.
Méthodes De Synthèse
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the reaction of 4-ethylphenol with cyclopentylmagnesium bromide to form 4-ethylcyclopentylphenol. This intermediate is then reacted with benzoyl chloride in the presence of a base to form this compound. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. One of the most promising applications of this compound is in the treatment of epilepsy. Studies have shown that this compound can increase the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. This compound has also been investigated for its potential use in the treatment of anxiety and depression. Animal studies have shown that this compound can increase the levels of GABA in the amygdala, which is a brain region involved in the regulation of emotions.
Propriétés
IUPAC Name |
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-16-9-13-20(14-10-16)24-15-17-7-11-18(12-8-17)21(23)22-19-5-3-4-6-19/h7-14,19H,2-6,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAYVMLBWMPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)




![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)



![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)